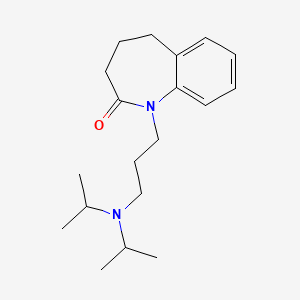![molecular formula C13H8O4 B13940842 4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
4-Methoxybenzo[de]isochromene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzo[de]isochromene-1,3-dione is a heterocyclic compound that belongs to the family of isochromenes It is characterized by a fused ring system consisting of a benzene ring and an isochromene ring with a methoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[de]isochromene-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-Methoxybenzo[de]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isochromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under conditions that may include acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted isochromene derivatives.
科学的研究の応用
4-Methoxybenzo[de]isochromene-1,3-dione has several scientific research applications, including:
作用機序
The mechanism of action of 4-Methoxybenzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These interactions can lead to changes in fluorescence or colorimetric properties, making it useful for detecting various analytes.
類似化合物との比較
Similar Compounds
5-Bromo-benzo[de]isochromene-1,3-dione: Similar in structure but with a bromine atom at the 5-position.
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo[de]isochromene-1,3-dione: Contains a hydroxy and methyl group at the 6-position.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A related compound with a different ring system and multiple carboxylic anhydride groups.
Uniqueness
4-Methoxybenzo[de]isochromene-1,3-dione is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications in chemosensing and material science.
特性
分子式 |
C13H8O4 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
6-methoxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
InChI |
InChI=1S/C13H8O4/c1-16-9-6-5-7-3-2-4-8-10(7)11(9)13(15)17-12(8)14/h2-6H,1H3 |
InChIキー |
PZCDANLLYCNHDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C3=C(C=CC=C3C(=O)OC2=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)


![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)




![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)


![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)


